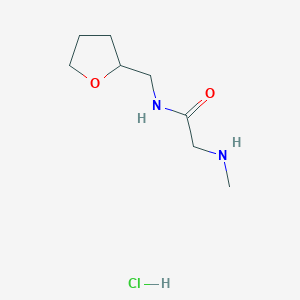

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride

CAS No.: 301840-56-2

Cat. No.: VC2988710

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301840-56-2 |

|---|---|

| Molecular Formula | C8H17ClN2O2 |

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | 2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

| Standard InChI Key | NJMVUNKCVLTUGL-UHFFFAOYSA-N |

| SMILES | CNCC(=O)NCC1CCCO1.Cl |

| Canonical SMILES | CNCC(=O)NCC1CCCO1.Cl |

Introduction

Chemical Structure and Properties

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride is characterized by a methylamine group connected to an acetamide backbone, which is further linked to a tetrahydrofuran-2-yl-methyl group. The compound exists as the hydrochloride salt, which enhances its stability and solubility in polar solvents.

Physical and Chemical Properties

The compound possesses several distinctive properties that make it valuable for chemical and pharmaceutical applications. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 301840-56-2 |

| Molecular Formula | C₈H₁₇ClN₂O₂ |

| Molecular Weight | 208.68600 g/mol |

| Exact Mass | 208.09800 |

| Physical State | Solid |

| LogP | 1.08480 |

| PSA | 50.36000 |

| HS Code | 2932190090 |

| Storage | Sealed, room temperature |

The molecular structure features two nitrogen atoms, two oxygen atoms, and one chlorine atom, with the tetrahydrofuran ring providing a cyclic ether functionality that contributes to its distinctive chemical behavior .

Structural Characteristics

The tetrahydrofuran ring in this compound is a saturated five-membered heterocycle containing an oxygen atom. This structural element provides rigidity to the molecule while also serving as a hydrogen bond acceptor. The methylamino group (-NHCH₃) is a secondary amine, which can function as both a hydrogen bond donor and acceptor in chemical reactions .

Related Compounds and Comparative Analysis

Understanding the properties and behavior of structurally related compounds provides valuable context for 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride.

Structural Analogues

Several compounds share structural similarities with 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|---|

| 2-(Methylamino)-N-((tetrahydrofuran-2-yl)methyl)acetamide | 786630-75-9 | C₈H₁₆N₂O₂ | 172.23 g/mol | Free base form (non-HCl salt) |

| 2-Amino-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride | 890023-08-2 | C₇H₁₅ClN₂O₂ | 194.66 g/mol | Lacks methyl group on amino function |

| N-methyl-2-(methylamino)acetamide | 44565-47-1 | C₄H₁₀N₂O | Not specified | Lacks tetrahydrofuran moiety |

The free base form, 2-(Methylamino)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS: 786630-75-9), differs from the title compound by the absence of the hydrochloride salt. This affects properties such as solubility, stability, and crystallinity .

Another structural analogue, 2-Amino-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride (CAS: 890023-08-2), lacks the methyl group on the amino function, resulting in a primary amine instead of a secondary amine .

Structure-Activity Relationships

The structure of 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride influences its reactivity and potential applications. The secondary amine group (methylamino) can undergo various reactions, including:

-

Nucleophilic substitution reactions

-

Alkylation or acylation at the nitrogen atom

-

Coordination with metal ions

-

Hydrogen bonding interactions in biological systems

The tetrahydrofuran ring provides a rigid scaffold and can participate in hydrogen bonding as an oxygen atom donor. This structural feature may contribute to specific receptor binding properties in biological systems .

Chemical Reactivity and Transformations

Understanding the chemical reactivity of 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride provides insights into its potential applications in organic synthesis and pharmaceutical development.

Reactivity Profile

The compound contains several reactive functional groups:

-

Secondary amine (methylamino): Can act as a nucleophile in substitution reactions and can be further functionalized through alkylation or acylation.

-

Amide group: Generally stable but can undergo hydrolysis under acidic or basic conditions.

-

Tetrahydrofuran ring: Can undergo ring-opening reactions under specific conditions.

The secondary amine functionality makes this compound particularly valuable as a building block in organic synthesis, as it can participate in various transformations to create more complex molecular structures .

Applications and Research Significance

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride has several potential applications in chemical research and pharmaceutical development.

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block due to its functional group diversity. The presence of both amine and amide functionalities, along with the tetrahydrofuran ring, provides multiple points for chemical modification and elaboration .

The compound may be utilized in:

-

Preparation of more complex heterocyclic compounds

-

Development of peptidomimetics (compounds that mimic the structure and/or function of peptides)

-

Synthesis of pharmaceutical intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume